3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
Description
3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core with three key substituents:
- A 4-methyl group on the benzene ring, which enhances lipophilicity and may influence metabolic stability.
- An N-(2-methoxyphenyl) group, where the ortho-methoxy substitution likely introduces steric and electronic effects distinct from para-substituted analogs.
While direct pharmacological data for this compound are absent in the provided evidence, sulfonamides are historically associated with diverse therapeutic roles, including antimicrobial, diuretic, and hypoglycemic activities .
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[5-[(2-methoxyphenyl)sulfamoyl]-2-methylphenyl]urea |
InChI |
InChI=1S/C21H27N3O4S/c1-15-12-13-17(29(26,27)24-18-10-6-7-11-20(18)28-2)14-19(15)23-21(25)22-16-8-4-3-5-9-16/h6-7,10-14,16,24H,3-5,8-9H2,1-2H3,(H2,22,23,25) |
InChI Key |
STWHQBQYWHGROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps, typically beginning with the formation of the cyclohexylcarbamate followed by coupling with a 2-methoxyphenyl moiety. The final product is characterized by various spectroscopic methods including FT-IR and NMR to confirm its structure and purity.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies indicate that it may exhibit anti-inflammatory and antimicrobial properties. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing a higher efficacy against the former.
Anti-cancer Potential
Recent research has explored the potential anti-cancer properties of this compound. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This suggests a possible mechanism where the compound may disrupt cancer cell proliferation.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models indicated that administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This effect was comparable to standard anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In a comparative study, this compound was found to be effective against resistant strains of Staphylococcus aureus, highlighting its relevance in addressing antibiotic resistance.
Data Tables
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | High (MIC < 10 µg/mL) | Inhibition of dihydropteroate synthase |
| Anti-inflammatory | Moderate | Reduction of cytokine levels |
| Anti-cancer | Significant | Induction of apoptosis |
Research Findings
Several studies have reported on the pharmacokinetics and toxicity profiles of sulfonamide derivatives similar to this compound. These findings suggest that while the compound shows promise in therapeutic applications, careful consideration must be given to dosing and potential side effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Comparisons
Glibornuride ()
Glibornuride, a hypoglycemic agent, shares the 4-methylbenzenesulfonamide core but replaces the cyclohexylcarbamoyl group with a bicyclic bornyl urea.
Impurity C (EP) ()
This impurity features dual cyclohexylcarbamoyl groups linked via an ethyl bridge. The additional carbamoyl group and extended linker could increase molecular weight (~503 g/mol vs.
N-(4-Methoxyphenyl)benzenesulfonamide ()
Conversely, the target’s 2-methoxy group may disrupt such interactions but improve selectivity for sterically constrained binding pockets .
Chlorophenyl Propenyl Derivative ()
The chlorine atom and propenyl chain introduce electronegativity and conformational flexibility, respectively. These features may enhance target affinity but raise toxicity concerns due to bioaccumulation risks .
Thiazole-Containing Analog ()
The thiazole ring introduces heterocyclic polarity and π-stacking capability, which the target compound lacks.
Q & A
Q. Q1. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide?
A1. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for purity assessment. Structural confirmation requires complementary methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., cyclohexylcarbamoyl, methoxyphenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography: For unambiguous stereochemical assignment, as demonstrated in related sulfonamide derivatives .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
A2. Key strategies include:
- Stepwise Functionalization: Introduce the cyclohexylcarbamoyl and methoxyphenyl groups sequentially to avoid steric hindrance.
- Catalytic Optimization: Use palladium catalysts for coupling reactions, as seen in analogous aryl-sulfonamide syntheses .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during sulfonamide bond formation .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
Advanced Research Questions
Q. Q3. What experimental approaches are suitable for elucidating the biological targets of this compound?
A3. A multi-modal methodology is recommended:
- Molecular Docking Simulations: Predict binding affinities to proteins like carbonic anhydrase II (CA2), a common sulfonamide target .
- Surface Plasmon Resonance (SPR): Quantify real-time interactions with recombinant enzymes (e.g., IC50 determination) .
- In Vitro Assays: Screen for kinase or protease inhibition using fluorescence-based enzymatic assays .
- Cellular Pathway Analysis: RNA sequencing or proteomics to identify downstream effects (e.g., IL6 modulation in glucose-treated models) .
Q. Q4. How should researchers address contradictions in solubility data across different experimental conditions?
A4. Methodological considerations include:
- Solvent Polarity Testing: Measure solubility in DMSO, PBS, and cell culture media (e.g., DMEM) to mimic biological environments .
- pH-Dependent Studies: Assess ionization states using potentiometric titration, as sulfonamide solubility often varies with pH .
- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) of dissolution via calorimetry to resolve discrepancies in reported values .
Q. Q5. What strategies are effective for characterizing the compound’s stability under physiological conditions?
A5. Stability profiling involves:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative stress (H2O2) .
- LC-MS/MS Monitoring: Track degradation products (e.g., sulfonic acid derivatives) over time .
- Plasma Stability Assays: Incubate with human plasma (37°C) and quantify remaining intact compound .
Q. Q6. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
A6. Single-crystal X-ray diffraction provides:
- Bond Length/Angle Precision: Confirms the geometry of the sulfonamide core and carbamoyl linkage .
- Intermolecular Interactions: Hydrogen bonding patterns (e.g., N–H···O) that influence packing and stability .
- Comparative Analysis: Align with databases (e.g., Cambridge Structural Database) to validate structural uniqueness .
Q. Q7. What are the best practices for analyzing bioactivity data when conflicting results arise between in vitro and in vivo models?
A7. Mitigate discrepancies by:
- Pharmacokinetic Profiling: Measure bioavailability and tissue distribution (e.g., via LC-MS) to assess exposure differences .
- Metabolite Identification: Use HRMS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
- Dose-Response Correlation: Compare in vitro IC50 values with in vivo dosing regimens to ensure translatability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
